2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine
Overview
Description
Molecular Structure Analysis
The InChI code for 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine is1S/C9H15N5/c10-13-9-11-5-4-8(12-9)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,12,13)
. This indicates the presence of a pyrimidine ring with a hydrazine group at the 2-position and a piperidine ring at the 4-position. Physical and Chemical Properties Analysis
This compound has a molecular weight of 193.25 g/mol. The compound is solid in its physical form . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Biological Activity
2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine is a key intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the creation of thienopyrimidine derivatives, which exhibit a broad spectrum of biological activities. These derivatives have been synthesized through reactions involving different reagents, leading to the formation of compounds with potential antibacterial properties (Azab, 2008). Similarly, pyrimidine carbonitrile derivatives, including those featuring the 2-hydrazinyl-4-(piperidin-1-yl) moiety, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Notably, some derivatives demonstrated significant potential in inducing bacterial cell membrane rupture and disintegration, suggesting their use as antimicrobial agents (Bhat & Begum, 2021).
Antimicrobial and Antibacterial Applications
Vanillin-related hydrazone derivatives synthesized from this compound have shown notable anti-bacterial activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Govindasami et al., 2011). This underscores the potential of such compounds in developing new antibacterial agents. Moreover, other synthesized derivatives involving this moiety have been investigated for their antimicrobial properties, contributing to the pool of candidates for new drug development targeting microbial infections.
Chemotherapeutic Potential
The structural modification of this compound derivatives has also been explored for chemotherapeutic applications. For example, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model. Some of these derivatives exhibited significant anti-angiogenic activity, highlighting their potential as anticancer agents by inhibiting blood vessel formation, a critical process in tumor growth and metastasis (Kambappa et al., 2017).
Properties
IUPAC Name |
(4-piperidin-1-ylpyrimidin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-13-9-11-5-4-8(12-9)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVFJOSPEXIQSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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